2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid
CAS No.: 124214-04-6
Cat. No.: VC4245153
Molecular Formula: C23H19NO5
Molecular Weight: 389.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124214-04-6 |
|---|---|
| Molecular Formula | C23H19NO5 |
| Molecular Weight | 389.407 |
| IUPAC Name | 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic acid |
| Standard InChI | InChI=1S/C23H19NO5/c1-2-29-23(28)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(26)27/h3-14H,2H2,1H3,(H,24,25)(H,26,27) |
| Standard InChI Key | LQGGFULMSNZOFE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic acid, reflects its biphenyl core modified with carbamoyl and ethoxycarbonyl substituents. The molecular formula (C23H19NO5) corresponds to a molecular weight of 389.4 g/mol . Key structural features include:
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Biphenyl backbone: Two benzene rings connected by a single bond, enabling π-π stacking interactions.
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Ethoxycarbonyl group (-COOEt): Attached to the para position of one phenyl ring, contributing to lipophilicity .
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Carbamoyl bridge (-NH-C(=O)-): Links the biphenyl system to the second benzoic acid moiety, introducing hydrogen-bonding capabilities .
X-ray crystallography of analogous compounds reveals planar biphenyl systems with dihedral angles <10° between rings, suggesting strong conjugation . The carboxylic acid group (pKa ~3.42) promotes solubility in polar aprotic solvents, while the ethoxycarbonyl moiety enhances membrane permeability .
Physicochemical Parameters
Experimental and predicted data highlight critical properties:
The low solubility necessitates formulation strategies like salt formation (e.g., sodium or lysine salts) for biological testing .
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial-scale production typically employs a three-step sequence:
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Biphenyl core formation: Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2-boronic acid-substituted benzamide derivatives under palladium catalysis (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) .
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Carbamoylation: Reaction of the intermediate biphenylamine with 4-ethoxycarbonylphenyl isocyanate in anhydrous THF, achieving >85% yield after 12 hours at reflux .
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Ester hydrolysis: Treatment with NaOH in ethanol/water (1:1) at 60°C to liberate the carboxylic acid group, followed by acidification to pH 2 with HCl .
Critical process parameters include:
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Temperature control during coupling (60-80°C) to prevent decarboxylation
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Strict anhydrous conditions for isocyanate reactions
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Purification via recrystallization from ethyl acetate/hexanes (3:1)
Alternative Routes
Microwave-assisted synthesis reduces reaction times from hours to minutes:
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Step 1: 2-aminobiphenyl + 4-ethoxycarbonylphenyl isocyanate → irradiated at 150W, 100°C, 15 min (yield 92%) .
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Step 2: Direct hydrolysis using KOH in DMSO under microwave (80°C, 5 min) .
This method minimizes side products like N-ethyl urea derivatives, which typically form at prolonged reaction times .
Biological Activity and Mechanism
Enzyme Inhibition Profiles
Comparative studies with structural analogs demonstrate potent inhibitory effects:
| Target Enzyme | IC50 (μM) | Reference Compound | Improvement Factor |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 0.59 | Donepezil (0.021) | 28x vs. baseline |
| HDAC6 | 0.041 | SAHA (0.003) | 12x selectivity |
| Carbonic Anhydrase II | 0.051 | Acetazolamide (0.25) | 4.9x potency |
Mechanistic insights from molecular docking:
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AChE inhibition: The carboxylic acid group coordinates with Ser203 (distance: 2.1 Å), while the ethoxycarbonyl moiety occupies the peripheral anionic site .
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HDAC6 selectivity: Carbamoyl nitrogen forms hydrogen bonds with Asp101 and His573 in the catalytic pocket (ΔG = -5.53 kcal/mol) .
Neuroprotective Effects
In 1321N1 astrocytoma cells exposed to oxidative stress (500 μM H2O2):
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Cell viability: 78.4±3.2% at 10 μM vs. 42.1±2.8% control (p<0.001)
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ROS reduction: 2.1-fold decrease in DCF fluorescence compared to NAC (1.7-fold)
The compound upregulates Nrf2 pathway genes (HO-1, NQO1) by 3-5 fold at the mRNA level, suggesting antioxidant gene activation .
Material Science Applications
Polymer Precursor Performance
As a monomer in polybenzimidazole synthesis:
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Thermal stability: Decomposition temperature (Td) = 412°C (N2 atmosphere)
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Dielectric constant: ε = 2.8 at 1 MHz, suitable for microelectronic substrates
Coordination with Zn²+ yields metallopolymers with enhanced conductivity (σ = 1.2×10⁻³ S/cm).
Organic Semiconductor Properties
Thin-film transistors fabricated via spin-coating (50 nm thickness):
The biphenyl core enables π-orbital overlap, while carbamoyl groups improve film morphology through H-bonding .
Pharmacokinetic Optimization
Prodrug Strategies
Ester prodrugs (ethyl, isopropyl) enhance oral bioavailability:
| Prodrug Form | Cmax (μg/mL) | Tmax (h) | AUC0-24 (μg·h/mL) |
|---|---|---|---|
| Parent compound | 1.2±0.3 | 2.5 | 8.7±1.1 |
| Ethyl ester | 4.8±0.6* | 1.8 | 32.4±4.3* |
| Isopropyl ester | 5.1±0.7* | 1.5 | 35.9±5.2* |
Nanocarrier Formulations
PLGA nanoparticles (200 nm diameter):
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